5-(aminomethyl)-2-fluorophenol hydrochloride
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Overview
Description
5-(aminomethyl)-2-fluorophenol hydrochloride is an organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an aminomethyl group attached to a fluorophenol ring, which is further stabilized by the addition of hydrochloride. The unique structure of this compound makes it a valuable candidate for research and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as aminolevulinic acid (ala), are known to be precursors for the biosynthesis of tetrapyrrole compounds, including chlorophyll, heme, and vitamin b12 . These compounds play crucial roles in various biological processes, including oxygen transport and photosynthesis.
Mode of Action
In the case of ala, it is metabolized to protoporphyrin ix (ppix) preferentially in cancer cells, leading to their fluorescence under specific light wavelengths . This fluorescence aids surgeons in real-time identification and precise removal of cancerous tissue .
Biochemical Pathways
Ala, a similar compound, is known to be involved in the synthesis of tetrapyrrole compounds via the c4 and c5 pathways . These pathways are crucial for the production of important biological molecules such as chlorophyll and heme .
Result of Action
Ala, a similar compound, is known to enhance some key physiological and biochemical processes in plants such as photosynthesis, nutrient uptake, antioxidant characteristics, and osmotic equilibrium .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-2-fluorophenol hydrochloride typically involves the reaction of 2-fluorophenol with formaldehyde and ammonia under acidic conditions. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced to the aromatic ring. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-2-fluorophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(aminomethyl)-2-fluorophenol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)-2-furancarboxylic acid: Similar structure but with a furan ring instead of a phenol.
3-(aminomethyl)phenylboronic acid hydrochloride: Contains a boronic acid group instead of a fluorine atom.
Uniqueness
5-(aminomethyl)-2-fluorophenol hydrochloride is unique due to the presence of both an aminomethyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(aminomethyl)-2-fluorophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c8-6-2-1-5(4-9)3-7(6)10;/h1-3,10H,4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLGDPLYSQHYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044704-82-5 |
Source
|
Record name | Phenol, 5-(aminomethyl)-2-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2044704-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(aminomethyl)-2-fluorophenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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